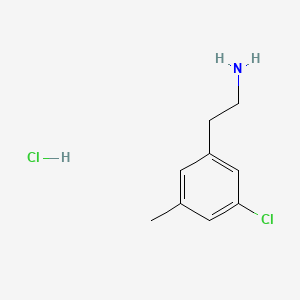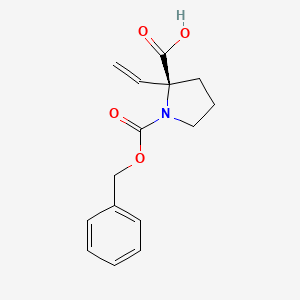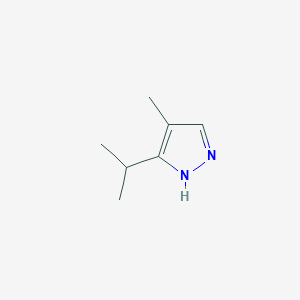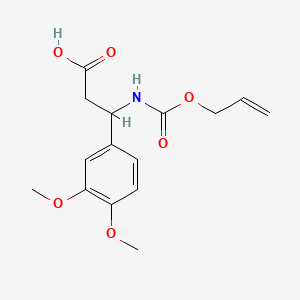
3-(((Allyloxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a phenyl ring substituted with two methoxy groups and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can be achieved through a multi-step organic synthesis process. A possible synthetic route might involve:
Starting Material: 3,4-Dimethoxybenzaldehyde.
Step 1: Formation of 3,4-dimethoxyphenylacetic acid through a Grignard reaction followed by acidic workup.
Step 2: Conversion of 3,4-dimethoxyphenylacetic acid to its corresponding acid chloride using thionyl chloride (SOCl2).
Step 3: Reaction of the acid chloride with allyl alcohol to form the ester.
Step 4: Amination of the ester with an appropriate amine to introduce the amino group.
Step 5: Hydrolysis of the ester to yield the final product, 3-(3,4-dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the phenyl ring.
Reduction: Reduction reactions could target the carbonyl group or the double bond in the prop-2-en-1-yloxy moiety.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl ring, especially at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes or receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the amino and prop-2-en-1-yloxy groups.
3-(3,4-Dimethoxyphenyl)-3-aminopropanoic acid: Lacks the prop-2-en-1-yloxy group.
3-(3,4-Dimethoxyphenyl)-3-{[(methoxy)carbonyl]amino}propanoic acid: Has a methoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
The presence of both the amino and prop-2-en-1-yloxy groups in 3-(3,4-dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid may confer unique chemical and biological properties, such as enhanced reactivity or specific binding interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19NO6 |
|---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-4-7-22-15(19)16-11(9-14(17)18)10-5-6-12(20-2)13(8-10)21-3/h4-6,8,11H,1,7,9H2,2-3H3,(H,16,19)(H,17,18) |
InChI Key |
GIUCVOLKWNLYHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)

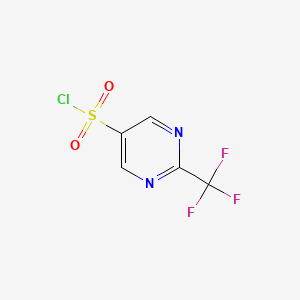
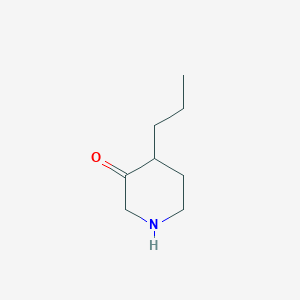


![tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13460237.png)
![Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine](/img/structure/B13460243.png)
![6-Oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13460254.png)
